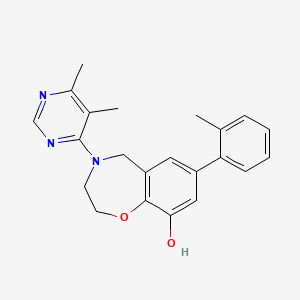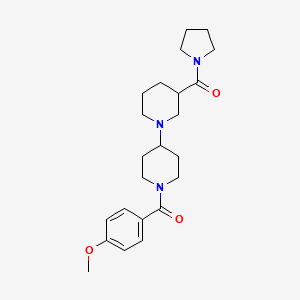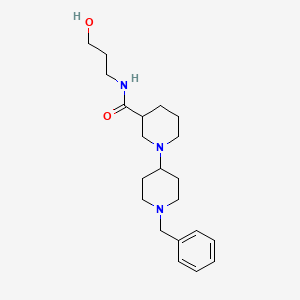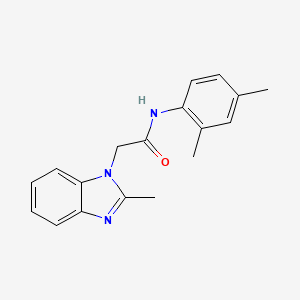
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide, also known as DFU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFU belongs to the class of drugs known as peroxisome proliferator-activated receptor (PPAR) agonists, which are known to modulate lipid and glucose metabolism.
Applications De Recherche Scientifique
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mécanisme D'action
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is a PPAR agonist that binds to and activates PPARα and PPARγ receptors. Activation of these receptors leads to the upregulation of genes involved in lipid and glucose metabolism, resulting in improved insulin sensitivity and glucose metabolism. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also has anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide also improves lipid metabolism by reducing triglyceride and cholesterol levels in the blood. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has been shown to reduce body weight and adipose tissue mass in animal models of obesity. In addition, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high purity and specificity for PPAR receptors. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide is also readily available and has been extensively studied, making it a well-characterized compound. However, N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide has some limitations as a research tool, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
Future research on N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could focus on its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide could also be used as a tool to study the role of PPAR receptors in lipid and glucose metabolism. In addition, future research could focus on developing new derivatives of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with improved pharmacological properties, such as increased potency and solubility.
Méthodes De Synthèse
N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-furoyl chloride followed by reaction with piperidine-4-carboxylic acid. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-furoic acid followed by reaction with piperidine-4-carboxylic acid. Both methods result in the formation of N-(2,4-dichlorophenyl)-1-(2-furoyl)-4-piperidinecarboxamide with high purity.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-12-3-4-14(13(19)10-12)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXIWOHCTGQOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)

![N-allyl-N'-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5312472.png)

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)




![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)